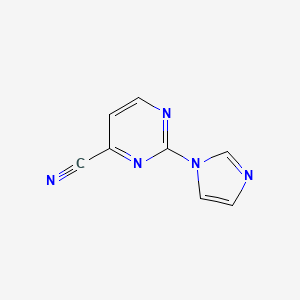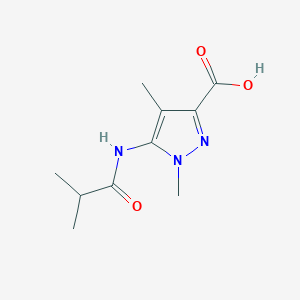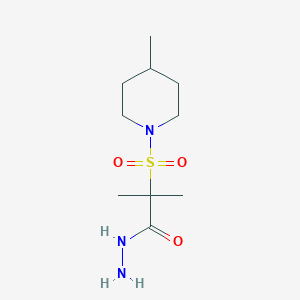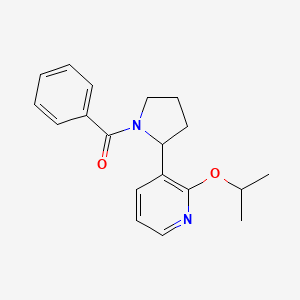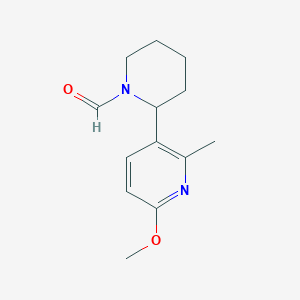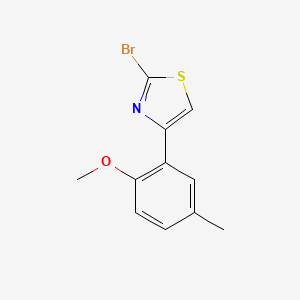
3-((2-Nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a nitrophenylthio group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves the reaction of 2-nitrophenylthiol with a suitable triazole precursor under specific conditions. One common method involves the use of a base-catalyzed cyclization reaction, where the 2-nitrophenylthiol reacts with a triazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-Nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions involving the trifluoromethyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-((2-Nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 3-((2-Nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitrophenylthio group and the trifluoromethyl group can influence the compound’s binding affinity and specificity towards its targets. The triazole ring can also play a role in stabilizing the compound’s interaction with its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((2-Nitrophenyl)thio)-4H-1,2,4-triazole: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
5-(Trifluoromethyl)-4H-1,2,4-triazole: Lacks the nitrophenylthio group, which may influence its binding properties and overall stability.
2-Nitrophenylthiol: Contains the nitrophenylthio group but lacks the triazole ring, which may limit its applications in certain fields.
Uniqueness
3-((2-Nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole is unique due to the presence of both the nitrophenylthio group and the trifluoromethyl group on the triazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C9H5F3N4O2S |
|---|---|
Poids moléculaire |
290.22 g/mol |
Nom IUPAC |
3-(2-nitrophenyl)sulfanyl-5-(trifluoromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H5F3N4O2S/c10-9(11,12)7-13-8(15-14-7)19-6-4-2-1-3-5(6)16(17)18/h1-4H,(H,13,14,15) |
Clé InChI |
MNVXAGHCLJQPKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=NNC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






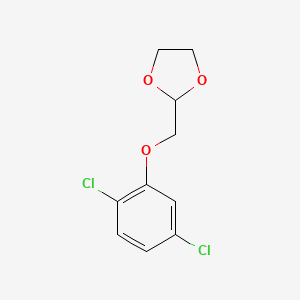
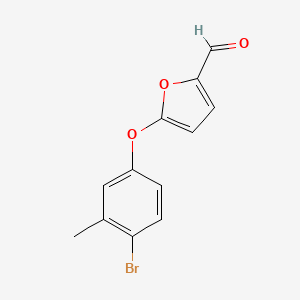
![2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11807904.png)
